molecular formula C17H16O3 B8379862 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol

1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol

Cat. No.: B8379862
M. Wt: 268.31 g/mol
InChI Key: CDBHDMRXMUVGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol is an organic compound characterized by the presence of methoxy groups on the phenyl ring and a propyne group

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylacetylene.

    Reaction Conditions: The key reaction involves the coupling of these starting materials under basic conditions, often using a palladium catalyst.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-phenylprop-2-yn-1-ol

InChI

InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-7,9,11-12,16,18H,1-2H3

InChI Key

CDBHDMRXMUVGPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C#CC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure used to prepare 1-(5-fluoro-2-methoxy-phenyl)-3-phenyl-prop-2-yn-1-ol, 2,5-dimethoxybenzaldehyde (1.00 g, 6.02 mmol) was reacted to give the title compound (1.50 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 7.42-7.34 (m, 5H), 7.18-7.15 (d, 1H), 6.97-6.94 (d, 1H), 6.87-6.83 (m, 1H), 6.03-6.01 (d, 1H), 5.77-5.74 (d, 1H), 3.78 (s, 3H), 3.72 (s, 3H).
Name
1-(5-fluoro-2-methoxy-phenyl)-3-phenyl-prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
93%

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